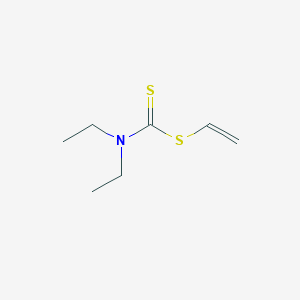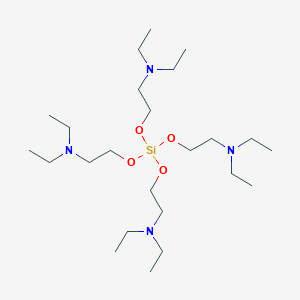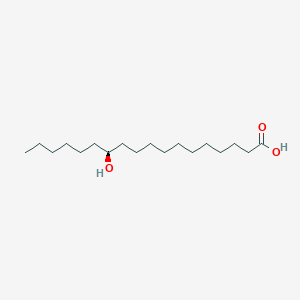
ethenyl N,N-diethylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenyl N,N-diethylcarbamodithioate, also known as EPTC, is a herbicide that is widely used in agriculture to control weeds. EPTC belongs to the family of carbamodithioate herbicides, which are known for their selective action on grassy weeds. EPTC is a pre-emergent herbicide, which means that it is applied to the soil before the weeds emerge, and it prevents their growth by inhibiting the development of their root systems.
Mecanismo De Acción
Ethenyl N,N-diethylcarbamodithioate acts by inhibiting the activity of the enzyme acetyl-CoA carboxylase (ACC), which is essential for the synthesis of fatty acids in plants. By inhibiting ACC, ethenyl N,N-diethylcarbamodithioate prevents the formation of new cells in the root tips of the emerging weeds, thereby preventing their growth. ethenyl N,N-diethylcarbamodithioate is selective for grassy weeds because the ACC enzyme in these plants is more sensitive to inhibition by ethenyl N,N-diethylcarbamodithioate than in broadleaf weeds.
Efectos Bioquímicos Y Fisiológicos
Ethenyl N,N-diethylcarbamodithioate has been shown to affect the metabolism of plants and soil microorganisms. Studies have demonstrated that ethenyl N,N-diethylcarbamodithioate can alter the levels of certain enzymes and metabolites in plants, leading to changes in their growth and development. ethenyl N,N-diethylcarbamodithioate has also been shown to affect the microbial community in soil, reducing the diversity and abundance of certain groups of microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethenyl N,N-diethylcarbamodithioate is a widely used herbicide in agriculture, and its effects on plants and soil have been extensively studied. This makes it a useful tool for laboratory experiments that investigate the impact of herbicides on the environment. However, ethenyl N,N-diethylcarbamodithioate is known to have low solubility in water, which can make it difficult to dissolve and apply in laboratory experiments. In addition, ethenyl N,N-diethylcarbamodithioate can be toxic to some organisms, which can limit its use in certain experiments.
Direcciones Futuras
There are several areas of research that could benefit from further investigation of ethenyl N,N-diethylcarbamodithioate. One area of interest is the impact of ethenyl N,N-diethylcarbamodithioate on soil microorganisms and the ecosystem. More research is needed to understand the long-term effects of ethenyl N,N-diethylcarbamodithioate on soil health and the microbial community. Another area of interest is the development of new formulations of ethenyl N,N-diethylcarbamodithioate that are more effective and environmentally friendly. Finally, there is a need for more research on the mechanisms of ethenyl N,N-diethylcarbamodithioate resistance in weeds, which could lead to the development of new strategies for weed control.
Métodos De Síntesis
The synthesis of ethenyl N,N-diethylcarbamodithioate is a multi-step process that involves the reaction of several chemicals. The starting material for the synthesis is diethylamine, which is reacted with carbon disulfide to form diethylammonium dithiocarbamate. This compound is then reacted with ethylene oxide to form ethenyl N,N-diethylcarbamodithioate. The final product is purified by distillation and recrystallization.
Aplicaciones Científicas De Investigación
Ethenyl N,N-diethylcarbamodithioate has been extensively studied for its herbicidal properties and its effects on the environment. Several research studies have focused on the effectiveness of ethenyl N,N-diethylcarbamodithioate in controlling weeds in different crops, such as corn, soybeans, and wheat. Other studies have investigated the impact of ethenyl N,N-diethylcarbamodithioate on soil microorganisms and the ecosystem. ethenyl N,N-diethylcarbamodithioate has also been used as a model compound for studying the behavior of carbamodithioate herbicides in the environment.
Propiedades
Número CAS |
18293-20-4 |
|---|---|
Nombre del producto |
ethenyl N,N-diethylcarbamodithioate |
Fórmula molecular |
C7H13NS2 |
Peso molecular |
175.3 g/mol |
Nombre IUPAC |
ethenyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C7H13NS2/c1-4-8(5-2)7(9)10-6-3/h6H,3-5H2,1-2H3 |
Clave InChI |
ZGDBHFAHLULBLA-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)SC=C |
SMILES canónico |
CCN(CC)C(=S)SC=C |
Sinónimos |
Diethyldithiocarbamic acid vinyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















